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molecular formula C10H15NOS B8348326 2-(2-Morpholinoethyl)thiophene

2-(2-Morpholinoethyl)thiophene

Cat. No. B8348326
M. Wt: 197.30 g/mol
InChI Key: AKFLWKJKELJEPB-UHFFFAOYSA-N
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Patent
US05866572

Procedure details

Lithium aluminium hydride (1M in diethyl ether, 28.3 ml) was added slowly to a stirred solution of N-[2-(2-thienyl)acetyl]morpholine (3 g) in THF (100 ml). The resultant mixture was heated to 45° C. for 30 minutes. A 2M aqueous hydrochloric acid solution was added dropwise to destroy the excess of reducing agent and the mixture was partitioned between methylene chloride and a 2M aqueous sodium hydroxide solution. The organic phase was washed with brine, dried (MgSO4) and evaporated to give 2-(2-morpholinoethyl) -thiophene (1.7 g).
Quantity
28.3 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH2:12][C:13]([N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1)=O.Cl>C1COCC1>[O:18]1[CH2:19][CH2:20][N:15]([CH2:13][CH2:12][C:8]2[S:7][CH:11]=[CH:10][CH:9]=2)[CH2:16][CH2:17]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
28.3 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)N1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy the excess
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CCC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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